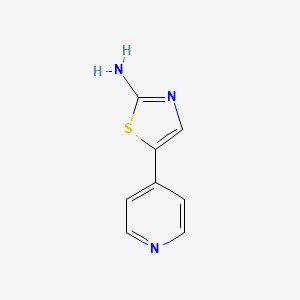

5-(Pyridin-4-yl)thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQWEGWMBDAOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677944 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-55-7 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Pyridin-4-yl)thiazol-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(Pyridin-4-yl)thiazol-2-amine

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the Hantzsch thiazole synthesis, the most direct and widely employed method for this class of compounds, offering field-proven insights into the reaction mechanism, experimental protocol, and critical process parameters for researchers and drug development professionals.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents such as Famotidine, Cefdinir, and Meloxicam.[1][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively bind to biological targets. The incorporation of a pyridine ring at the 5-position, as in this compound, introduces a key hydrogen bond acceptor and a site for further chemical modification, making it a valuable intermediate for the synthesis of novel bioactive compounds.[5] This guide focuses on the practical synthesis of this bifunctional heteroaromatic compound, grounding the protocol in the principles of the classical Hantzsch thiazole synthesis.[6]

The Hantzsch Thiazole Synthesis Pathway

The most reliable and time-tested method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of this compound, the pathway is a two-step process commencing from commercially available 4-acetylpyridine.

-

Step 1: α-Bromination of 4-Acetylpyridine to form the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone.

-

Step 2: Cyclocondensation of the resulting α-haloketone with thiourea to yield the target molecule, this compound.

This approach is efficient, high-yielding, and utilizes readily accessible starting materials.[9]

Overall Synthetic Scheme

The logical flow from starting material to final product is illustrated below.

Caption: Overall two-step synthesis of this compound.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis is a robust transformation that proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.[6][8]

Hantzsch Thiazole Synthesis Mechanism

The reaction begins with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the bromide ion.[8] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting tetrahedral intermediate to form the stable aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Expertise & Experience: The choice of ethanol as a solvent is strategic; it readily dissolves both the α-haloketone and thiourea, facilitating the reaction, and its boiling point is suitable for refluxing without degrading the components.[10] The workup procedure involving neutralization with a base like sodium bicarbonate is crucial to deprotonate the aminothiazole product, which may form a salt in the acidic reaction environment, thereby reducing its solubility in the aqueous phase and promoting precipitation for easy isolation.[8]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate laboratory technique, should provide the target compound in good yield and purity.

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide

This procedure is adapted from established methods for the α-bromination of aryl ketones. The reaction is performed in an acidic medium to prevent the pyridine nitrogen from reacting with bromine.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Acetylpyridine | 121.14 | 12.1 g | 0.10 |

| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 0.10 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| 33% HBr in Acetic Acid | - | 25 mL | - |

Protocol:

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, combine 4-acetylpyridine (12.1 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Acidification: Add 33% HBr in acetic acid (25 mL) to the flask. The solution will warm up and the pyridinium salt may precipitate.

-

Bromination: Warm the mixture to 60-70°C. Add bromine (5.1 mL, 0.1 mol) dropwise from the addition funnel over 30 minutes, maintaining the temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at 70°C for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove residual acetic acid and unreacted bromine. Air-dry the solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This is the core Hantzsch cyclocondensation reaction.[11][12]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-(pyridin-4-yl)ethanone HBr | 281.96 | 28.2 g | 0.10 |

| Thiourea | 76.12 | 8.4 g | 0.11 |

| Ethanol (95%) | 46.07 | 200 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

Protocol:

-

Setup: To a 500 mL round-bottom flask, add 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (28.2 g, 0.1 mol), thiourea (8.4 g, 0.11 mol), and ethanol (200 mL).

-

Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by TLC.

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid, which is the hydrobromide salt of the product, will precipitate.

-

Neutralization & Isolation: Pour the reaction mixture into a beaker containing 500 mL of water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the mixture is ~8. This neutralizes the hydrobromide salt and precipitates the free base of the product.

-

Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

-

Drying & Characterization: Dry the solid in a vacuum oven. The crude product is often of sufficient purity for many applications. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.[13] The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[10]

Trustworthiness: A Self-Validating System

The success of this synthesis is validated at each stage through standard analytical techniques.

-

TLC Monitoring: Throughout both steps, TLC is essential. In Step 1, the disappearance of the 4-acetylpyridine spot and the appearance of a new, more polar spot indicates the formation of the α-haloketone. In Step 2, the consumption of the bromoketone confirms the reaction is proceeding.

-

pH Control: The neutralization in Step 2 is a critical control point. The product is amphoteric; insufficient base will result in poor yield as the product remains in solution as a salt, while excess base is generally not detrimental but should be avoided. A final pH of 7-8 is optimal for precipitation.

-

Spectroscopic Confirmation: Final product identity and purity must be confirmed. Expected ¹H NMR signals would include characteristic peaks for the pyridine ring protons, a singlet for the thiazole ring proton, and a broad singlet for the -NH₂ protons.

Conclusion

The Hantzsch synthesis provides a direct, efficient, and scalable route to this compound. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The causality behind each step—from the choice of acidic conditions for bromination to the final basic workup—is rooted in the fundamental principles of organic reactivity, ensuring a robust and reproducible synthetic pathway.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 5. navyachempharma.com [navyachempharma.com]

- 6. synarchive.com [synarchive.com]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

5-(Pyridin-4-yl)thiazol-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-4-yl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that offer unique three-dimensional structures and electronic properties for targeted drug design. Among these, the 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs.[1][2] This guide focuses on the chemical properties of this compound, a bifunctional heteroaromatic compound that combines the proven 2-aminothiazole scaffold with a pyridine ring.[3] This combination presents a synthetically versatile framework with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology.[4][5] This document provides a comprehensive analysis of its structure, physicochemical properties, synthesis, reactivity, and biological significance, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyridine ring linked at its 4-position to the 5-position of a 2-aminothiazole ring. This arrangement creates a unique interplay of electronic effects and hydrogen bonding capabilities that dictate its chemical behavior and biological interactions.

While extensive experimental data for this specific molecule is limited in public literature, its physicochemical properties can be reliably predicted using computational models and by comparison with closely related analogs.[5] These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding formulation and assay development.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H ₇N₃S | Defines the elemental composition and exact mass. |

| Molecular Weight | ~177.23 g/mol | Influences ADME properties; falls within the range for good oral bioavailability (Lipinski's Rule of Five).[5][6] |

| pKa (Basic) | ~4-6 (Pyridine N), ~2-4 (Amino group) | Affects the ionization state at physiological pH, which is crucial for solubility, membrane permeability, and target binding.[5] |

| logP | ~1.2 - 2.5 | Indicates lipophilicity, a key factor in predicting membrane permeability and aqueous solubility.[5][6] |

| Solubility | Sparingly soluble in water, moderately soluble in organic solvents like DMSO and methanol. | Critical for compound handling, formulation for in vitro and in vivo studies, and bioavailability.[5] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.[6][7] |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the 2-aminothiazole ring system.[8][9]

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound, in this case, thiourea.[10][11] The causality behind this choice lies in its efficiency, high yields, and the ready availability of starting materials. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

The specific synthesis for this compound would utilize 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide and thiourea.

Caption: Hantzsch synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by comprehensive spectroscopic analysis.

-

Reaction Setup: To a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 equivalent) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 78°C). The choice of reflux is to provide sufficient activation energy for the cyclization and dehydration steps.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 10% Methanol/Dichloromethane mobile phase) until the starting ketone spot has been consumed (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt should form. If not, reduce the solvent volume under reduced pressure.

-

Neutralization & Isolation: Collect the precipitate by filtration. Dissolve the solid in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. This deprotonates the amine and pyridine, precipitating the free base.

-

Purification: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are outlined below.

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: Two doublets in the aromatic region (~8.6-8.8 ppm and ~7.6-7.8 ppm) corresponding to the α and β protons of the pyridine ring. - Thiazole Proton: A singlet in the aromatic region (~7.5-8.0 ppm) for the C4-H of the thiazole ring. - Amine Protons: A broad singlet (~7.0-7.5 ppm, exchangeable with D₂O) for the -NH₂ group. |

| IR (KBr, cm⁻¹) | - N-H Stretch: Broad peaks around 3100-3400 cm⁻¹ (amine). - C=N Stretch: Peaks around 1600-1650 cm⁻¹ (thiazole and pyridine). - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |

| Mass Spec (MS) | - [M+H]⁺: Expected molecular ion peak at m/z ≈ 178.04, confirming the molecular weight. |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the nucleophilic character of the 2-amino group and the basicity of the pyridine nitrogen. These sites provide facile handles for chemical modification, making this scaffold highly attractive for building libraries of analogs in structure-activity relationship (SAR) studies.[5]

Caption: Key reactive sites and derivatization pathways for the scaffold.

-

Reactions of the 2-Amino Group: As the most nucleophilic site, the exocyclic amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to yield sulfonamides, and condenses with isocyanates to produce ureas.[12] These reactions are fundamental in medicinal chemistry for probing interactions with protein targets.

-

Reactions of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a basic center that can be protonated to form salts or alkylated with alkyl halides to form quaternary pyridinium salts.[5] It can also be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which alters the electronic properties of the pyridine ring and can modulate solubility and metabolic stability.

Biological Significance and Drug Discovery Applications

The 2-aminothiazole core is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][13] Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid structure, makes it an ideal motif for binding to protein active sites.

Kinase Inhibition

The this compound framework is a prototypical "hinge-binder" for protein kinases.[4][5] The pyridine nitrogen can accept a hydrogen bond from the "hinge region" of the kinase ATP-binding pocket, while the 2-amino group can donate a hydrogen bond to a backbone carbonyl. This bidentate interaction provides a strong anchor for the molecule, allowing derivatives to be built off the core to achieve high potency and selectivity. This mechanism is central to the action of many successful kinase inhibitor drugs.[14]

Protocol: Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of this compound and its derivatives against a target kinase. The choice of a fluorescence-based assay is due to its high throughput, sensitivity, and broad applicability.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in the kinase buffer.

-

Prepare a serial dilution of the test compound (and a known inhibitor as a positive control) in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound solution.

-

Add the kinase and substrate solution to each well and incubate for 10-15 minutes.

-

Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody conjugated to a fluorophore.

-

Incubate to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for DMSO, 100% inhibition for no kinase).

-

-

Data Analysis:

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a generic fluorescence-based kinase inhibition assay.

Conclusion

This compound is a heterocyclic compound built upon a privileged medicinal chemistry scaffold. Its chemical properties are defined by the accessible reactive handles on the amino group and pyridine ring, which allow for extensive and predictable derivatization. The core structure is ideally suited for targeting protein kinases through specific hydrogen bonding interactions. Supported by robust synthetic routes like the Hantzsch synthesis and well-established bioassay protocols, this molecule represents a valuable starting point for the design and development of novel therapeutics. Further investigation into its analogs is warranted to explore its full potential in oncology and other therapeutic areas.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 3. navyachempharma.com [navyachempharma.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5-(Pyridin-4-yl)thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-(pyridin-4-yl)thiazol-2-amine scaffold has emerged as a structure of significant interest, underpinning the development of targeted therapies. This bifunctional heteroaromatic compound, which marries a pyridine ring with a thiazole-2-amine framework, presents a unique topography of reactive sites, rendering it a versatile asset in drug discovery, particularly in oncology.[1][2] This guide delineates the hypothesized and empirically supported mechanism of action for this compound and its derivatives, offering a granular look into its molecular interactions, cellular consequences, and the experimental methodologies required for its comprehensive evaluation.

The core hypothesis, substantiated by extensive research on structurally analogous compounds, posits that this compound functions primarily as a protein kinase inhibitor .[3] The unique arrangement of its thiazole and pyridine rings facilitates specific and potent interactions within the ATP-binding pockets of various kinases, leading to the modulation of critical cellular signaling pathways.[1] This guide will dissect this primary mechanism, explore potential secondary activities, and provide actionable protocols for researchers in the field.

Part 1: The Primary Mechanism of Action - Competitive Kinase Inhibition

The foundational mechanism of action for this compound is ATP-competitive inhibition of protein kinases.[3] This mode of action is dictated by the molecule's inherent structural features that mimic the adenosine moiety of ATP, allowing it to occupy the enzyme's active site and prevent the phosphorylation of downstream substrates.

Structural Basis for Kinase Interaction

The efficacy of the this compound scaffold as a kinase inhibitor is rooted in its molecular architecture:

-

The Hinge-Binding Motif: The 2-aminopyridine component is a critical hydrogen bond donor, enabling a crucial interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is often a primary determinant of binding affinity.[4]

-

Occupation of the Adenine Pocket: The heterocyclic pyridine and thiazole rings are hypothesized to occupy the adenine-binding region of the kinase's ATP-binding site.[3] The specific orientation and substitution patterns on these rings are pivotal in determining the selectivity and potency against different kinases.

-

Conformational Integrity: The relative orientation of the pyridine and thiazole rings is essential for optimal fitting within the ATP-binding cleft of the target kinases.[4] Rotational freedom around the bond connecting the two rings can influence binding affinity.

Hypothesized Kinase Targets and Downstream Signaling Pathways

Based on the activity of close structural analogs, several kinase families are predicted as potential targets for this compound, leading to distinct cellular outcomes.

1. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Derivatives of the pyridinyl-thiazole scaffold have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[1][3]

-

Mechanism: By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression.

-

Cellular Outcome: The net result is a G1 cell cycle arrest, leading to the suppression of tumor growth.[1]

Caption: Inhibition of the CDK4/6-pRb signaling pathway.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A Key Mediator of Angiogenesis

N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis.[1]

-

Mechanism: Inhibition of VEGFR2 blocks the downstream signaling cascade initiated by VEGF, which includes pathways such as PI3K/Akt and MAPK.

-

Cellular Outcome: This disruption of VEGFR2 signaling inhibits the proliferation and migration of endothelial cells, ultimately preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[1]

Caption: Simplified VEGFR2 signaling pathway in angiogenesis.

3. Aurora Kinases: Orchestrators of Mitosis

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[3][5]

-

Mechanism: Inhibition of Aurora kinases leads to defects in centrosome separation, spindle assembly, and cytokinesis.

-

Cellular Outcome: Disruption of these critical mitotic events results in aberrant mitosis, polyploidy, and subsequent apoptotic cell death.[5]

Part 2: Potential Secondary Mechanisms of Action

While kinase inhibition is the most prominently hypothesized mechanism, the versatile this compound scaffold may exhibit other biological activities.

-

Bloom Helicase Inhibition: A study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, a structurally related class of compounds, revealed potent inhibition of Bloom Helicase (BLM).[6] BLM is a DNA helicase involved in maintaining genomic stability, and its inhibition can lead to synthetic lethality in certain cancer contexts.

-

Lipoxygenase (LOX) Inhibition: N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as inhibitors of 15-lipoxygenase-1, a potential target for anticancer drug discovery.[7] LOX enzymes are involved in the metabolism of arachidonic acid, and their dysregulation has been implicated in several cancers.

Part 3: Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.

-

Methodology:

-

Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding a phosphate source (e.g., radiolabeled ATP or a universal phosphate donor).

-

Incubate the reaction at the optimal temperature for the kinase.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as scintillation counting for radiolabeled ATP or luminescence-based assays.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

For MTT assays, add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assays, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

3. Western Blotting for Phosphoprotein Analysis

-

Objective: To determine if this compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

-

Methodology:

-

Treat cultured cells with this compound at various concentrations and for different time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-pRb) and the total form of the substrate.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the phosphorylated protein signal with increasing concentrations of the compound indicates target engagement and inhibition.

-

Part 4: Data Summary and Structure-Activity Relationships

While specific quantitative data for this compound is not publicly available, the following table summarizes representative data for analogous compounds, highlighting key structure-activity relationships (SAR).

| Compound Class | Target Kinase(s) | Representative IC50/Ki | Cellular Activity | Reference |

| 4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/CDK6 | Low nanomolar | G1 cell cycle arrest | [4],[3] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B | 8.0 nM / 9.2 nM (for CYC116) | Mitotic arrest, apoptosis | [3],[5] |

| N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives | VEGFR-2 (KDR) | Potent inhibition reported | Anti-angiogenic effects | [1] |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom Helicase | 1.4 µM (for lead compound) | Induction of sister chromatid exchanges | [6] |

| 5-(pyridin-2-yl)thiazoles | ALK5 | >95% inhibition at 0.1 µM | Inhibition of TGF-β signaling | [8] |

Key SAR Insights:

-

Substitutions on the Pyridine Ring: Fine-tuning substituents on the pyridine ring is a promising strategy for optimizing the pharmacological properties and selectivity of these analogs.[4]

-

Aniline Substitutions: For Aurora kinase inhibitors, a substituent at the para-position of the aniline ring was shown to correlate with potency and selectivity.[5]

-

Isomeric Variations: The relative positions of the nitrogen and sulfur atoms in the five-membered ring (e.g., thiazole vs. thiadiazole isomers) can significantly impact activity against different targets.[6]

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with a primary mechanism of action centered on the ATP-competitive inhibition of protein kinases.[1][3] Its structural features allow for potent interactions with the hinge region and adenine-binding pocket of kinases such as CDKs, VEGFR2, and Aurora kinases, leading to significant anti-proliferative and anti-angiogenic effects. While other potential mechanisms, such as helicase or lipoxygenase inhibition, may exist, the preponderance of evidence points towards kinase inhibition as the core directive. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and further characterizing the therapeutic potential of novel compounds based on this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. navyachempharma.com [navyachempharma.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of the 5-(Pyridin-4-yl)thiazol-2-amine Scaffold

A Senior Application Scientist's Perspective on a Privileged Core in Drug Discovery

Preamble: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in the architecture of potent and selective therapeutic agents. These "privileged structures" serve as versatile platforms for drug discovery, offering a synthetically accessible core that can be systematically modified to optimize pharmacological properties. The 5-(pyridin-4-yl)thiazol-2-amine scaffold has emerged as one such privileged motif, particularly in the realm of oncology.[1][2][3] This guide provides an in-depth technical analysis of the biological activities associated with this scaffold, focusing on its role as a kinase inhibitor. We will delve into the mechanistic underpinnings of its action, present methodologies for its evaluation, and synthesize data from key analogs to build a comprehensive understanding of its therapeutic potential.

Core Hypothesis: A Kinase Inhibitor by Design

The convergence of a pyridine ring, a thiazole ring, and a 2-amino group creates a pharmacophore with a high propensity for interacting with the ATP-binding pocket of protein kinases.[2][3] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[2] The this compound scaffold is hypothesized to function as an ATP-competitive inhibitor, where its heterocyclic components mimic the adenine region of ATP, while the amino group forms crucial hydrogen bonds with the kinase "hinge" region—a key interaction for many potent kinase inhibitors.[1][2]

Key Kinase Targets and Signaling Pathways

Based on extensive research into structurally related analogs, several kinase families have been identified as primary targets for compounds built upon this scaffold.[2][3]

-

Cyclin-Dependent Kinases (CDK4/6): Derivatives of the pyridinyl-thiazole core have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6.[2][3] These kinases are pivotal regulators of the G1-S phase transition in the cell cycle. Their inhibition leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of VEGFR2 (also known as KDR), a key mediator of angiogenesis.[3] By blocking VEGFR2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[3]

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, are potent inhibitors of Aurora A and B kinases.[2][4] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure and subsequent cancer cell death.[4]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways and the points of intervention for inhibitors based on the this compound scaffold.

Caption: Hypothesized kinase inhibition signaling pathways.

Beyond Kinase Inhibition: Exploring Other Biological Activities

While the primary focus has been on kinase inhibition, the versatility of the pyridinyl-thiazole scaffold extends to other biological targets.

-

Bloom Helicase Inhibition: A noteworthy study detailed the optimization of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase (BLM).[5][6] BLM is a DNA helicase involved in DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents.[5][6] This suggests a potential application for these compounds in combination therapies.

-

Antimicrobial and Antiplasmodial Activities: Derivatives of the 2-aminothiazole scaffold have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively.[7][8] These studies indicate that with appropriate structural modifications, the core scaffold can be adapted to target infectious diseases.

-

Antifungal Activity: Trisubstituted 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans, with some analogs exhibiting efficacy comparable to the antifungal drug fluconazole.[9][10]

Experimental Evaluation Workflow

Validating the biological activity of a compound based on the this compound scaffold requires a systematic, multi-tiered approach, progressing from in vitro biochemical assays to cell-based and in vivo models.

Caption: General experimental workflow for inhibitor evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: CDK4/Cyclin D1)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the this compound derivative in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Reconstitute recombinant active CDK4/Cyclin D1 enzyme and its substrate (e.g., a peptide derived from Retinoblastoma protein, Rb) in kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

-

Assay Procedure:

-

Serially dilute the test compound in kinase buffer containing DMSO to maintain a constant final DMSO concentration (e.g., 1%).

-

In a 96-well or 384-well plate, add the kinase, substrate, and diluted test compound.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a specific concentration of ATP (typically at or near the Km value for the enzyme).

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based ATP detection).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative analogs of the this compound scaffold against various biological targets. It is important to note that these data are for derivatives and not the core compound itself, but they illustrate the potential of the scaffold.

| Compound Class | Target | Activity Metric | Value | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A Kinase | Ki | 8.0 nM | [4] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B Kinase | Ki | 9.2 nM | [4] |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative (ML216) | Bloom Helicase | IC50 | <1 µM | [5] |

| 3-pyridine analog of a thiadiazole derivative | Bloom Helicase | IC50 | 3.5 µM | [5] |

| Pyridine-thiazole hybrid (Compound 3) | HL-60 (Leukemia) Cells | IC50 | 0.57 µM | [11] |

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent inhibitors of several important therapeutic targets, most notably protein kinases.[1][3] The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[3][5] Future research should focus on synthesizing and testing the specific this compound molecule to establish its baseline activity and provide a direct comparison for future analog development. Furthermore, exploring this scaffold against a broader range of kinase targets and in other therapeutic areas, such as infectious and inflammatory diseases, could unlock its full potential. The integration of computational docking and medicinal chemistry will undoubtedly accelerate the discovery of novel drug candidates based on this privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyridin-4-yl)thiazol-2-amine Derivatives and Analogs

Introduction

The 5-(pyridin-4-yl)thiazol-2-amine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1] This bifunctional heteroaromatic compound, which combines a pyridine ring with a thiazole-2-amine framework, presents multiple reactive sites, rendering it a versatile building block for the synthesis of diverse molecular entities.[1] The unique arrangement of the pyridine and thiazole rings allows for specific interactions with various biological targets, particularly the ATP-binding pockets of kinases, making this scaffold a cornerstone in the development of targeted therapies.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their application as kinase inhibitors in oncology.

Core Chemical Structure and Physicochemical Properties

The foundational structure consists of a pyridine ring linked at its 4-position to the 5-position of a 2-aminothiazole ring. This arrangement imparts specific physicochemical properties that are crucial for its biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~177.22 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties.[3] |

| LogP | Varies with derivatives | Impacts solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amino group) | Crucial for interactions with biological targets.[4] |

| Hydrogen Bond Acceptors | 3 (1 from pyridine N, 2 from thiazole N and S) | Facilitates binding to target proteins.[5] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Affects cell permeability and oral bioavailability. |

The pyridine ring's nitrogen atom acts as a basic center and a hydrogen bond acceptor, while the 2-amino group on the thiazole ring is a key hydrogen bond donor.[3][4] This duality is fundamental to the scaffold's ability to interact with the hinge region of kinase ATP-binding pockets.[5]

Synthesis of this compound and Its Derivatives

The synthesis of this core scaffold and its derivatives can be achieved through several strategic routes. A common and effective method is the Hantzsch thiazole synthesis , which involves the reaction of a haloketone with a thioamide.[2]

General Synthetic Workflow

A generalized workflow for the synthesis of this compound derivatives is depicted below. This process often begins with the construction of one of the heterocyclic rings, followed by its coupling to the other.

Caption: Generalized synthetic workflow for this compound derivatives.

Key Synthetic Reactions

Several powerful chemical reactions are employed in the synthesis and derivatization of this scaffold:

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille couplings are instrumental in connecting the pyridine and thiazole rings when they are synthesized separately.[2]

-

Buchwald-Hartwig Amination: This reaction is often used in the final steps to introduce the 2-amino group onto the pyridine or a related pyrimidine ring.[2]

-

Acylation and Alkylation: The 2-amino group is nucleophilic and can be readily acylated or alkylated to introduce a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.[3]

Exemplary Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of a 5-aryl-thiazol-2-amine core.

Step 1: Synthesis of α-Bromoketone

-

Dissolve the corresponding aryl ketone in a suitable solvent (e.g., diethyl ether or chloroform).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a brominating agent, such as pyridinium tribromide, to the solution.[6]

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).[7]

-

Work up the reaction to isolate the α-bromoketone.

Step 2: Cyclization with Thiourea

-

Dissolve the α-bromoketone and thiourea in ethanol.[6]

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[6][8]

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.[8]

-

Filter, wash, and dry the solid to obtain the 5-aryl-thiazol-2-amine.

Biological Activity and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Its derivatives have been extensively explored as kinase inhibitors for the treatment of cancer.[2]

Kinase Inhibition

The primary mechanism of action for many derivatives is ATP-competitive inhibition of protein kinases .[5] The heterocyclic core mimics the adenine ring of ATP, binding to the enzyme's active site. The 2-aminopyridine moiety typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for many kinase inhibitors.[5]

Caption: Hypothesized mechanism of kinase inhibition by this compound derivatives.

Key Kinase Targets

-

Cyclin-Dependent Kinases (CDK4/6): Derivatives of this scaffold have been identified as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.[2][9][10] Inhibition of these kinases leads to G1 cell cycle arrest and suppression of tumor growth.[2]

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent inhibition of Aurora A and B kinases, which are crucial for mitotic progression.[5][11] Inhibition of these kinases results in mitotic failure and subsequent cancer cell death.[11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Some analogs act as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis, thereby blocking the formation of new blood vessels essential for tumor growth.[2]

-

Bloom Helicase (BLM): A high-throughput screen identified a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative as an inhibitor of Bloom helicase, an enzyme involved in DNA repair.[12] This suggests a potential application in potentiating the anticancer activity of DNA damaging agents.[12]

Other Biological Activities

Beyond kinase inhibition, this scaffold and its analogs have demonstrated a range of other biological activities, including:

-

Antimicrobial and Antifungal Activity: The thiazole ring is a known pharmacophore in various antimicrobial and antifungal agents.[3][6][8]

-

Antiparasitic Activity: Derivatives have been explored for their potential as antiparasitic agents.[2]

-

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Certain 2-amino-5-nitrothiazole derived semicarbazones have shown dual inhibitory activity against MAO and ChE, suggesting potential applications in neurodegenerative diseases.[13]

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Modifications of the Pyridine Ring

-

Position of the Nitrogen: The position of the nitrogen atom in the pyridine ring is critical. For BLM helicase inhibitors, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while the 3-pyridine analog retained comparable activity.[12]

-

Substituents on the Pyridine Ring: The introduction of various substituents on the pyridine ring can modulate potency and selectivity. This is a key area for optimizing the pharmacological properties of these analogs.[4]

Modifications of the Thiazole Ring

-

Isomeric Scaffolds: Replacement of the 1,3,4-thiadiazole with a 5-substituted thiazole in BLM inhibitors led to a complete loss of activity, highlighting the importance of the core heterocycle's structure.[12]

-

Substituents on the Thiazole Ring: Substitutions on the thiazole ring can influence the compound's interaction with the target kinase.[4]

Modifications of the 2-Amino Group

-

Linker Functionality: The 2-amino group is a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[4] Modifications to this group, such as acylation, can be tolerated and are often used to introduce additional binding interactions or modulate physicochemical properties.[6] However, significant alterations can lead to a substantial loss of activity.[4]

Table 2: SAR Summary for Kinase Inhibitory Activity

| Molecular Region | Modification | General Outcome on Activity | Reference |

| Pyridine Ring | Altering N position | Highly sensitive; 4- and 3-positions often preferred. | [12] |

| Substitutions | Can fine-tune potency and selectivity. | [4] | |

| Thiazole Ring | Isomeric replacement (e.g., thiadiazole, oxadiazole) | Generally leads to a loss of activity. | [12] |

| Substitutions | Modulates interaction with the target kinase. | [4] | |

| 2-Amino Group | Acylation/Alkylation | Can be used to introduce further interactions. | [6] |

| Major alterations | Often results in a significant loss of activity. | [4] |

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds dissolved in DMSO

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a microplate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess cell viability and proliferation.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.[4]

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[2][10]

Procedure:

-

Implant human tumor cells subcutaneously into immunocompromised mice.[2]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

-

Randomize the mice into treatment and control groups.[2]

-

Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage) at a specified dose and schedule.[2][10]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[2]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Evaluate the antitumor efficacy by comparing tumor growth in the treatment groups to the control group.[2]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its synthetic tractability and the ability to finely tune its biological activity through structural modifications make it an attractive starting point for the development of novel therapeutics.[2] The extensive research into its derivatives, particularly as kinase inhibitors, has yielded potent and selective compounds with significant potential in oncology and other therapeutic areas. The continued exploration of the chemical space around this privileged scaffold is likely to lead to the discovery of new and improved drug candidates.

References

- 1. navyachempharma.com [navyachempharma.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 5-(Pyridin-4-yl)thiazol-2-amine

An In-depth Technical Guide to 5-(Pyridin-4-yl)thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Forward

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It is important to note that publicly available research specifically detailing the discovery and history of this exact molecule is limited. Therefore, this guide has been constructed by integrating foundational principles of organic chemistry with data from closely related structural analogs. As a Senior Application Scientist, the aim is to offer a robust and scientifically-grounded resource for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind the chemical and biological properties of this scaffold.

Introduction: A Scaffold of Promise

The this compound structure represents a compelling fusion of two pharmacologically significant heterocycles: pyridine and 2-aminothiazole.[1] The pyridine ring is a cornerstone in pharmaceutical sciences, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[2][3] Similarly, the 2-aminothiazole moiety is a privileged scaffold, renowned for its diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

The combination of these two rings into a single molecular entity creates a bifunctional heteroaromatic compound with multiple reactive sites, making it a versatile building block for drug discovery and development.[5] This guide will delve into the chemical properties, plausible synthetic routes, and potential biological applications of this compound, providing a foundational understanding for its exploration in therapeutic contexts.

Core Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the electronic interplay between its constituent rings and the exocyclic amino group.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₇N₃S | Defines the elemental composition. |

| Molecular Weight | 177.23 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | ~1.5 - 2.0 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Affects drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from the amino group) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 (1 from pyridine N, 2 from thiazole N) | Potential for interaction with biological targets. |

Chemical Reactivity

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally undergoes electrophilic aromatic substitution at the 3- and 5-positions under harsh conditions.[7][8]

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is less reactive than benzene.

-

2-Amino Group: This exocyclic amino group is the most reactive site for many reactions. It is nucleophilic and can readily undergo acylation, sulfonylation, and alkylation.[9] The reactivity of the amino group can be modulated by the electronic effects of the thiazole and pyridine rings.[10][11]

Synthesis and Discovery

While a specific historical account of the first synthesis of this compound is not prominent in the literature, its synthesis can be reliably achieved through well-established methods for constructing 2-aminothiazole rings. The most probable and widely used method is the Hantzsch thiazole synthesis.[12][13]

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide (or thiourea).[14] For the synthesis of this compound, the key starting materials would be a 2-halo-1-(pyridin-4-yl)ethan-1-one and thiourea.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one

-

To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of diethyl ether and chloroform, add bromine (1.0-1.1 eq) dropwise at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form this compound

-

Dissolve the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 eq) in ethanol.

-

Add thiourea (1.0-1.2 eq) to the solution and reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as aqueous sodium carbonate or ammonia, to precipitate the free base of the product.[12]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Caption: Proposed Hantzsch synthesis of this compound.

Potential Biological Significance and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive biological activities reported for its core components and related analogs.

The 2-Aminothiazole Core: A Privileged Pharmacophore

The 2-aminothiazole scaffold is a key structural motif in a wide array of biologically active compounds.[15][16] It is present in molecules with demonstrated:

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]

-

Antimicrobial Properties: This scaffold is found in numerous antibacterial and antifungal agents.[5]

-

Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to modulate inflammatory pathways.[4]

The Pyridine Ring: A Staple in Medicinal Chemistry

The pyridine ring is one of the most common nitrogen-containing heterocycles in approved drugs.[2][17][18] Its presence can enhance solubility, modulate basicity, and provide key interaction points with biological targets.[1]

Hypothesized Therapeutic Targets

Given the structural features of this compound, it is plausible that this compound and its derivatives could interact with various biological targets, particularly protein kinases. The pyridine and thiazole scaffolds are common features in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1]

Caption: Hypothetical kinase inhibition by this compound.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are not available, we can extrapolate potential SAR trends from related compounds, such as the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives studied as Bloom Helicase inhibitors.

-

Modification of the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is often crucial for activity. For the related thiadiazole series, the 4-pyridyl and 3-pyridyl analogues showed activity, while the 2-pyridyl analogue was inactive. This suggests that the spatial orientation of the nitrogen atom and its hydrogen bonding capacity are critical for target engagement.

-

Substitution on the 2-Amino Group: The exocyclic amino group is a key handle for derivatization. Acylation or sulfonylation at this position can introduce new functionalities that can interact with the target protein, potentially increasing potency and selectivity.

-

Substitution on the Thiazole Ring: The thiazole ring itself can be substituted at the C4 position. The nature of the substituent (e.g., alkyl, aryl) could influence the molecule's conformation and its interaction with the target.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. Its synthesis is readily achievable through established chemical methods, and its structural components are well-recognized pharmacophores. This guide provides a foundational framework for researchers interested in exploring this scaffold. Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish concrete structure-activity relationships and identify lead compounds for various therapeutic targets. The insights provided herein, though partly inferred from related structures, offer a scientifically sound starting point for the rational design of novel therapeutics based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. synarchive.com [synarchive.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 17. sarchemlabs.com [sarchemlabs.com]

- 18. nbinno.com [nbinno.com]

Unlocking the Therapeutic Potential of the 5-(Pyridin-4-yl)thiazol-2-amine Scaffold: A Guide to Structure-Activity Relationships and Drug Design

Abstract

The 5-(pyridin-4-yl)thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, with a primary focus on its role in the development of p38 MAP kinase inhibitors. We will dissect the key structural features of the molecule, exploring how modifications to the 2-amino group, the central thiazole ring, and the pyridin-4-yl moiety impact biological activity. Furthermore, this guide will delve into the mechanistic insights of target engagement, supported by structural biology data, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of novel analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold in their research and development endeavors.

Introduction: The this compound Core - A Versatile Scaffold in Drug Discovery

The confluence of a pyridine and a thiazole ring within a single molecular framework has proven to be a highly successful strategy in the design of bioactive molecules. The 2-aminothiazole motif is a cornerstone in the development of a wide array of therapeutics, including the kinase inhibitor Dasatinib.[1][2] The pyridine ring, a common feature in many pharmaceuticals, is a weak base and can participate in crucial hydrogen bonding interactions within protein active sites. The unique combination of these two heterocycles in the this compound scaffold creates a versatile platform for the development of targeted therapies.[2]

This scaffold has been extensively explored for its potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders. The p38 mitogen-activated protein (MAP) kinase, a key player in the inflammatory cascade, has emerged as a primary target for inhibitors based on this scaffold.[3][4] Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[4][5] Beyond p38 MAP kinase, derivatives of this scaffold have shown activity against other important kinase targets, including Aurora kinases and cyclin-dependent kinases (CDKs), highlighting its broad therapeutic potential.[6][7]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound scaffold can be systematically modulated by chemical modifications at three key positions: the 2-amino group, the thiazole ring, and the pyridin-4-yl moiety. A thorough understanding of the SAR at each of these positions is critical for the rational design of potent and selective inhibitors.

The 2-Amino Group: A Key Interaction Hub

The 2-amino group of the thiazole ring is a crucial determinant of biological activity, often serving as a key anchor for interactions with the target protein. SAR studies have shown that this position is highly amenable to substitution, and the nature of the substituent can profoundly influence potency and selectivity.[6]

-

Acylation and Urea Formation: Acylation of the 2-amino group or its conversion to a urea or thiourea derivative is a common strategy to enhance potency. For instance, the introduction of substituted benzoyl groups at this position has been shown to significantly improve the antitubercular activity of related 2-aminothiazole compounds.

-

Cyclic Amines: The incorporation of cyclic amines, such as piperazine or morpholine, at the 2-amino position can lead to a significant boost in activity. Studies on related 2-aminothiazole inhibitors have revealed that six-membered cyclic amines are often more potent than their five-membered counterparts.[6] The substitution on these cyclic amines provides further opportunities for optimization. For example, in the case of the pan-Src kinase inhibitor Dasatinib, a 2-hydroxyethylpiperazinyl group at a related position was found to be optimal for potent activity.[1]

The Thiazole Ring: The Central Scaffold

The central thiazole ring serves as a rigid scaffold that correctly orients the key interacting moieties. While the core thiazole structure is often conserved, some modifications have been explored:

-

Isosteric Replacement: Isosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole or thiophene, can be a viable strategy to modulate physicochemical properties and biological activity. In some cases, replacement with an oxazole has been shown to improve antimicrobial activity and physicochemical properties.[8]

-

Substitution at C4: The C4 position of the thiazole ring is another site for modification. The introduction of small alkyl or aryl groups at this position can influence the overall conformation of the molecule and its interaction with the target protein. In many kinase inhibitors, a substituted phenyl group at this position is crucial for activity, often occupying a hydrophobic pocket in the ATP-binding site.[4]

The Pyridin-4-yl Moiety: The Specificity Driver

The pyridin-4-yl group is a key pharmacophoric element, particularly for p38 MAP kinase inhibitors. The nitrogen atom of the pyridine ring plays a critical role in anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[5][9]

-